7-Hydroxy-5-methoxy-4-methylphthalide
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Overview
Description
7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuran, characterized by the presence of hydroxy, methoxy, and methyl groups attached to the benzofuran core
Preparation Methods
The synthesis of 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran core.
Introduction of Functional Groups:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
Mycophenolic Acid: A compound with a similar benzofuran core but different functional groups, known for its immunosuppressive properties.
Coumarins: A class of compounds with a benzofuran structure, known for their anticoagulant and antimicrobial activities.
Flavonoids: Plant-derived compounds with a benzofuran core, known for their antioxidant and anti-inflammatory properties.
The uniqueness of 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one lies in its specific functional groups and the resulting properties and applications.
Properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-6-4-14-10(12)9(6)7(11)3-8(5)13-2/h3,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIJHSDKVUVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1COC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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